Carbamat Noroxymorphone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

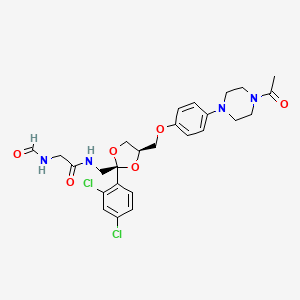

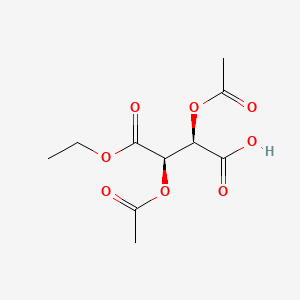

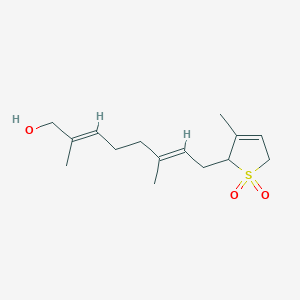

Carbamat Noroxymorphone is a derivative of noroxymorphone, which itself is a metabolite of oxymorphone, a potent opioid analgesic. This compound is part of the morphinan family and is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a carboxylic acid ester. It is primarily used as a reagent in the preparation of noroxymorphone from morphine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence. Initially, oxycodone is generated, which is then subjected to N- and O-demethylation. Traditional methods for these demethylations involve harmful reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

Industrial Production Methods: The industrial production of noroxymorphone involves the use of scalable flow electrolysis cells, which significantly improve reaction throughput and increase the space-time yield over 300-fold compared to batch processes. This method is not only more efficient but also more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: Carbamat Noroxymorphone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly N-demethylation, are crucial for its conversion to other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions include naloxone, naltrexone, and other opioid antagonists .

Aplicaciones Científicas De Investigación

Carbamat Noroxymorphone is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a reagent for the preparation of noroxymorphone from morphine. This compound is pivotal in the synthesis of important opioid antagonists such as naloxone and naltrexone, which are used to treat opioid overdoses and dependence .

Mecanismo De Acción

The mechanism of action of Carbamat Noroxymorphone involves its interaction with opioid receptors, particularly the mu-opioid receptor. These receptors are distributed in various regions of the brain, including the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. By binding to these receptors, the compound inhibits GABA inhibitory interneurons, allowing pain modulation to proceed downstream .

Comparación Con Compuestos Similares

Oxymorphone: A potent opioid analgesic with similar mu-opioid receptor activity.

Noroxycodone: Another metabolite of oxycodone, though it does not share the same mu-opioid receptor activity.

Naloxone and Naltrexone: Opioid antagonists derived from noroxymorphone, used to treat opioid overdoses and dependence.

Uniqueness: Carbamat Noroxymorphone is unique due to its specific structure, which allows for the efficient preparation of noroxymorphone and its derivatives. Its sustainable synthesis methods and significant role in the production of opioid antagonists highlight its importance in both research and industrial applications .

Propiedades

Fórmula molecular |

C19H21NO6 |

|---|---|

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

ethyl (4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |

InChI |

InChI=1S/C19H21NO6/c1-2-25-17(23)20-8-7-18-14-10-3-4-11(21)15(14)26-16(18)12(22)5-6-19(18,24)13(20)9-10/h3-4,13,16,21,24H,2,5-9H2,1H3/t13-,16+,18+,19-/m1/s1 |

Clave InChI |

VKKGYMPXUABXFV-SKSLQVBQSA-N |

SMILES isomérico |

CCOC(=O)N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

SMILES canónico |

CCOC(=O)N1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)

![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)